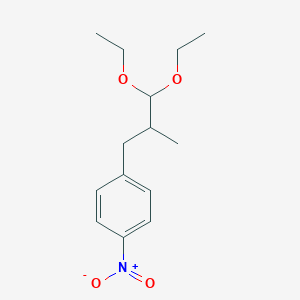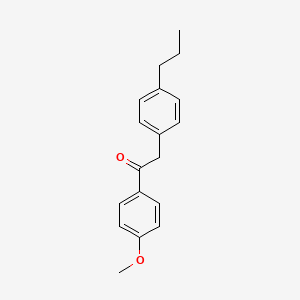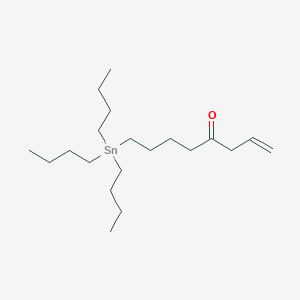
1-Octen-4-one, 8-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octen-4-one, 8-(tributylstannyl)- is an organotin compound that features a stannyl group attached to an octenone backbone. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tributylstannyl group in this compound makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Octen-4-one, 8-(tributylstannyl)- can be synthesized through the radical addition of tributylstannane to 1-octen-4-one. This reaction typically involves the use of radical initiators such as azobisisobutyronitrile (AIBN) under inert conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 1-Octen-4-one, 8-(tributylstannyl)- are not well-documented, the general approach involves large-scale radical reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octen-4-one, 8-(tributylstannyl)- undergoes various types of reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl group in the octenone backbone can be reduced to form alcohols.
Substitution: The stannyl group can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various organotin compounds and substituted octenones.
Applications De Recherche Scientifique
1-Octen-4-one, 8-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Mécanisme D'action
The mechanism of action of 1-Octen-4-one, 8-(tributylstannyl)- involves the formation of radicals through the homolytic cleavage of the stannyl group. These radicals can then participate in various chemical reactions, including addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and used as an odorant.
1-Octen-3-ol:
Uniqueness
1-Octen-4-one, 8-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other octenones. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through radical reactions.
Propriétés
Numéro CAS |
878017-18-6 |
|---|---|
Formule moléculaire |
C20H40OSn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
8-tributylstannyloct-1-en-4-one |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-7-8(9)6-4-2;3*1-3-4-2;/h4H,1-3,5-7H2;3*1,3-4H2,2H3; |
Clé InChI |
AFDCSZDYCMQYJC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCCCC(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


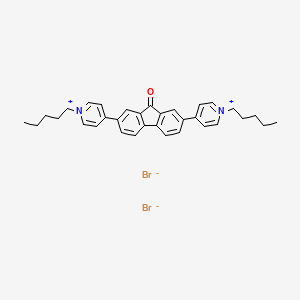
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)

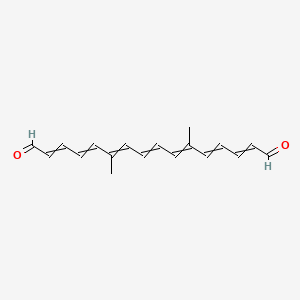

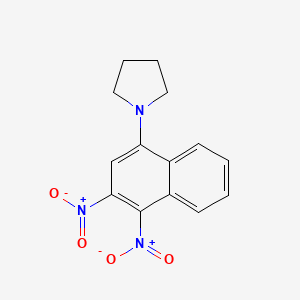
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
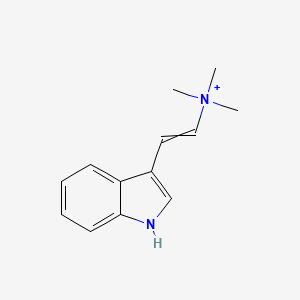
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
